

Spectroscopic data for N,N-Dibenzylethanolamine (NMR, IR, MS)

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Compound of Interest

Compound Name: *N,N-Dibenzylethanolamine*

Cat. No.: B090726

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An In-depth Technical Guide to the Spectroscopic Characterization of **N,N-Dibenzylethanolamine**

Authored by a Senior Application Scientist

Abstract

N,N-Dibenzylethanolamine (CAS No. 101-06-4) is a tertiary amine with significant applications in organic synthesis and as a precursor in the development of pharmaceutical compounds and other complex molecules.[1][2] Its molecular structure, comprising two benzyl groups and a primary alcohol, necessitates rigorous characterization to confirm identity, purity, and structural integrity.[3] This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the definitive analysis of **N,N-Dibenzylethanolamine**: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying scientific rationale for the experimental protocols and data interpretation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For **N,N-Dibenzylethanolamine**, ^1H (proton) and ^{13}C NMR

provide a complete map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.

The Rationale Behind NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl_3) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual solvent peak does not typically interfere with the signals of interest for **N,N-Dibenzylethanolamine**. Proton-decoupled ^{13}C NMR is employed to simplify the spectrum to a series of single peaks, where each peak corresponds to a unique carbon environment.^[4] Further analysis using 2D NMR techniques such as COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively.^[5]

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 10-15 mg of high-purity **N,N-Dibenzylethanolamine** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.^[6]
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Employ a relaxation delay of 1-2 seconds and acquire 16-32 scans to ensure a good signal-to-noise ratio.^[6]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to simplify carbon signals into singlets.^[5]
 - Set the spectral width to cover a range of 0 to 200 ppm.

- A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.

Data Interpretation and Expected Spectra

The structure of **N,N-Dibenzylethanolamine** ($\text{C}_{16}\text{H}_{19}\text{NO}$) suggests a distinct set of signals in both ^1H and ^{13}C NMR spectra.^[7] The presence of two magnetically equivalent benzyl groups simplifies the aromatic region of the spectra.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data for **N,N-Dibenzylethanolamine**

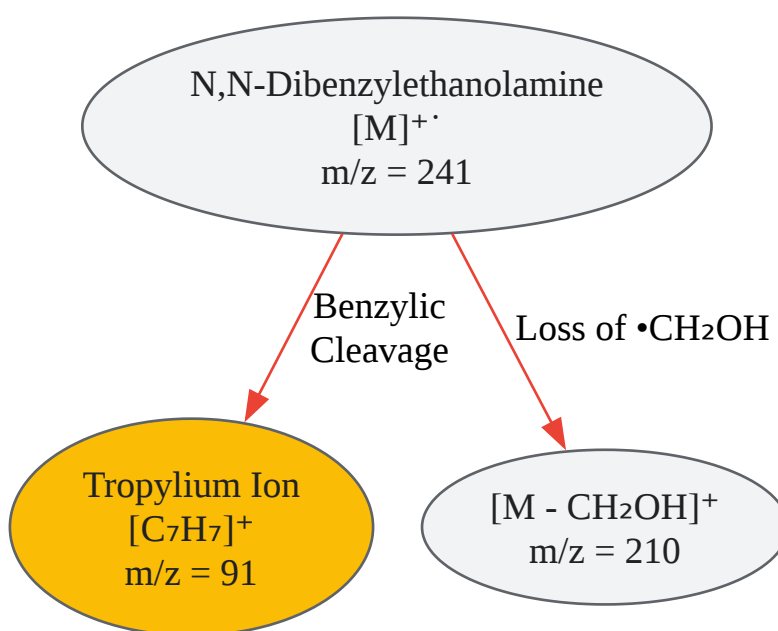
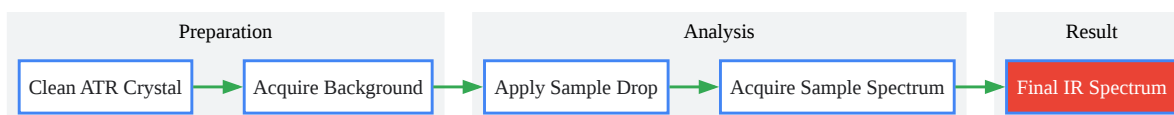
Atom Label(s) (See Fig. 1)	Predicted ^1H Chemical Shift (ppm), Multiplicity	Predicted ^{13}C Chemical Shift (ppm)
1	~7.20-7.40, multiplet (10H)	~128.5 (ortho), ~128.2 (meta), ~127.0 (para)
2	-	~139.0 (quaternary)
3	3.63, singlet (4H)	~58.0
4	2.65, triplet (2H)	~55.0
5	3.60, triplet (2H)	~60.0
6 (OH)	~2.5-3.5, broad singlet (1H)	-

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary based on solvent and concentration.

- ^1H NMR Interpretation: The aromatic protons on the two benzyl groups (1) are expected to appear as a complex multiplet in the 7.2-7.4 ppm region. The four benzylic protons (3) are chemically equivalent and should appear as a sharp singlet around 3.63 ppm. The two methylene groups of the ethanolamine backbone (4 and 5) will appear as triplets due to coupling with each other. The hydroxyl proton (6) signal is often broad and its chemical shift can vary depending on concentration and temperature.
- ^{13}C NMR Interpretation: The aromatic region will show three distinct signals for the ortho, meta, and para carbons, along with a weaker signal for the quaternary ipso-carbon (2).^[4]

The four aliphatic carbons (3, 4, 5) will be clearly resolved in the upfield region of the spectrum, consistent with their attachment to nitrogen and oxygen atoms.

Visualization: Molecular Structure and NMR Assignments



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